3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)
Overview
Description
3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt) is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an azetidine ring fused to a pyrazolo[3,4-b]pyridine core, with three trifluoroacetic acid groups enhancing its solubility and stability.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been found to interact with a variety of biological targets .
Mode of Action
It is known that pyrazolo[3,4-b]pyridines can present two isomeric structures: 1h-pyrazolo[3,4-b]pyridines and 2h-pyrazolo[3,4-b]pyridines . These structures have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Biochemical Pathways
Compounds with similar structures have been found to exhibit diversified biological and pharmacological activity .
Pharmacokinetics
It is known that the inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Result of Action
It is known that β-lactams have yielded biologically active new chemical entities exhibiting a variety of activities .
Action Environment
It is known that the properties of heterocyclic compounds can be influenced by various factors, including the presence of heteroatoms such as nitrogen, oxygen, or sulfur connecting the rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt) typically involves multiple steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine structure.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions, where an azetidine precursor reacts with the pyrazolo[3,4-b]pyridine core.
Trifluoroacetylation: The final step involves the addition of trifluoroacetic acid groups, typically through a reaction with trifluoroacetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its therapeutic potential, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridine: Lacks the trifluoroacetic acid groups, resulting in different solubility and stability properties.
1H-Pyrazolo[3,4-b]pyridine Derivatives: Various derivatives with different substituents, each exhibiting unique chemical and biological properties.
Uniqueness
3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt) stands out due to its enhanced solubility and stability provided by the trifluoroacetic acid groups. These properties make it a valuable compound in both research and industrial applications, offering advantages over similar compounds in terms of ease of handling and versatility.
This detailed overview highlights the significance of 3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt) in various scientific domains, emphasizing its unique properties and potential applications
Properties
IUPAC Name |
3-(azetidin-3-yl)-2H-pyrazolo[3,4-b]pyridine;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.3C2HF3O2/c1-2-7-8(6-4-10-5-6)12-13-9(7)11-3-1;3*3-2(4,5)1(6)7/h1-3,6,10H,4-5H2,(H,11,12,13);3*(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGVCOZXSPHYDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=C3C=CC=NC3=NN2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F9N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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